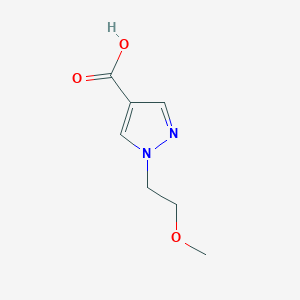

1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-12-3-2-9-5-6(4-8-9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUGOSJLZCHJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874196-94-8 | |

| Record name | 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Synthesis of Pyrazole Core

- Starting Material : 4-Nitro-1H-pyrazole or related derivatives.

- Reaction Conditions : Potassium carbonate in acetonitrile at 80°C for 4 hours.

- Mechanism : Nucleophilic substitution or cyclization involving hydrazine derivatives to form the pyrazole ring.

Step 2: Introduction of the 2-Methoxyethyl Group

- Reagents : 1-Bromo-2-methoxyethane or similar alkyl halides.

- Reaction : Alkylation at the N-1 position of the pyrazole ring.

- Conditions : Use of potassium carbonate as base in acetonitrile, maintaining temperature around 80°C.

Step 3: Oxidation or Hydrolysis to Carboxylic Acid

- Method : Oxidation of the side chain or hydrolysis of ester intermediates.

- Reagents : Potassium permanganate, potassium dichromate, or other oxidants under controlled conditions.

- Outcome : Conversion of the side chain to the carboxylic acid, yielding 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid .

Alternative Route via Hydrazono Acetates

Research indicates that hydrazono acetates can be employed to synthesize pyrazole derivatives with subsequent oxidation to the acid form:

- Reaction : Hydrazono acetate reacts with appropriate aldehydes or ketones, forming the pyrazole ring.

- Conditions : Reflux in suitable solvents like ethanol or acetonitrile.

- Post-reaction : Acidic or basic hydrolysis to obtain the free carboxylic acid.

Specific Data and Reaction Conditions

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Nitro-1H-pyrazole + potassium carbonate | Acetonitrile | 80°C | 4 hours | -- | Formation of pyrazole core |

| 2 | 1-Bromo-2-methoxyethane | Acetonitrile | 80°C | 4 hours | -- | Alkylation at N-1 position |

| 3 | Oxidants (e.g., KMnO4) | Water/Acetone | Reflux | Variable | High | Conversion to carboxylic acid |

Note: Exact yields vary depending on specific conditions, but research reports yields around 86-96% for key intermediates, with overall yields optimized through process control.

Research Findings and Advantages

- Efficiency : The methods involve short reaction routes with high yields at each step.

- Cost-Effectiveness : Use of inexpensive reagents like potassium carbonate and common solvents.

- Safety and Scalability : Reactions are conducted under controlled temperatures with straightforward purification.

- Environmental Impact : Low emissions of waste gases and water, suitable for industrial production.

Summary of Key Research Outcomes

- The synthesis routes are supported by detailed spectroscopic analyses (NMR, GC, LC) confirming the structure at each stage.

- The process is adaptable for large-scale manufacturing, with emphasis on safety, cost, and environmental considerations.

- The use of hydrazono compounds and oxidation steps are central to the efficient synthesis of the target compound.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM , compared to the standard drug dexamethasone, which showed 76% inhibition at 1 µM .

Antimicrobial Properties

Pyrazole derivatives have also been investigated for their antimicrobial activities. Compounds structurally related to this compound were tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated promising antibacterial effects, with certain derivatives demonstrating significant activity against these pathogens .

Antiviral Effects

Recent studies have explored the antiviral potential of pyrazole compounds against HIV-1. A specific derivative was identified as a non-toxic inhibitor of HIV-1 replication, showcasing its ability to act independently from conventional antiviral mechanisms . This highlights the importance of further exploring the antiviral capabilities of this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the pyrazole ring significantly influences activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances anti-inflammatory properties |

| Ethyl group | Increases solubility and bioavailability |

| Carboxylic acid | Essential for receptor binding |

The methoxyethyl group is believed to enhance lipophilicity, improving cellular uptake and efficacy .

Case Study 1: Anti-inflammatory Activity

In a study examining various pyrazole derivatives, one compound resembling this compound was tested for its anti-inflammatory effects using carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema comparable to standard anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. One derivative exhibited remarkable activity against Klebsiella pneumoniae, suggesting that modifications to the pyrazole structure can enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole-4-carboxylic acids differ primarily in their N1 substituents, which modulate physicochemical and biological properties. Key analogs include:

Physicochemical Properties

- Acidity (pKa): The carboxylic acid group typically has a pKa range of 2.5–4.3. Electron-withdrawing substituents (e.g., CF₂ in difluoromethyl analog) lower pKa, enhancing acidity, while electron-donating groups (e.g., methoxyethyl) may slightly raise it .

- Lipophilicity (Log P): Substituents like chlorobenzyl or bromobenzyl increase Log P (2.5–3.5), favoring membrane permeability. Methoxyethyl groups balance hydrophilicity and lipophilicity (estimated Log P ~1.5) .

- Solubility: Methoxyethyl and pyrrolidone-containing analogs exhibit improved aqueous solubility compared to aryl-substituted derivatives .

Biological Activity

1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles, in general, are known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral properties. This article aims to synthesize current knowledge regarding the biological activity of this specific compound, highlighting relevant research findings, case studies, and structure-activity relationship (SAR) data.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone which showed 76% inhibition at 1 µM .

2. Antimicrobial Properties

Pyrazole derivatives have also been investigated for their antimicrobial activities. Compounds structurally related to this compound were tested against various bacterial strains including E. coli and Staphylococcus aureus. Results indicated promising antibacterial effects, with certain derivatives demonstrating significant activity against these pathogens .

3. Antiviral Effects

Recent studies have explored the antiviral potential of pyrazole compounds against HIV-1. A specific derivative was identified as a non-toxic inhibitor of HIV-1 replication, showcasing its ability to act independently from conventional antiviral mechanisms . This highlights the importance of further exploring the antiviral capabilities of this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the pyrazole ring significantly influences activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances anti-inflammatory properties |

| Ethyl group | Increases solubility and bioavailability |

| Carboxylic acid | Essential for receptor binding |

The methoxyethyl group in particular is believed to enhance lipophilicity, which may improve cellular uptake and efficacy .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study examining various pyrazole derivatives, one compound resembling this compound was tested for its anti-inflammatory effects using carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema comparable to standard anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. One derivative exhibited remarkable activity against Klebsiella pneumoniae, suggesting that modifications to the pyrazole structure can enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence product purity?

- Methodological Answer : A typical synthesis involves cyclocondensation of substituted acetoacetate derivatives with hydrazines or hydrazides. For example, ethyl acetoacetate can react with 2-methoxyethylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ring, followed by alkaline hydrolysis of the ester group to yield the carboxylic acid . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical: highlights using NaN₃ in DMF at 50°C for azide incorporation, while hydrolysis steps often require controlled pH to avoid side reactions .

Q. How is the purity and structural characterization of this compound verified in academic research?

- Methodological Answer :

- Purity : HPLC (≥95% purity criteria) and melting point analysis are standard .

- Structural Confirmation : Single-crystal X-ray diffraction (SHELX software suite) resolves bond lengths and angles, while spectroscopic methods (¹H/¹³C NMR, FT-IR) validate functional groups. For instance, used SHELXL refinement for crystallographic data and DFT-calculated IR spectra to cross-validate experimental results .

Advanced Research Questions

Q. How can computational methods like DFT improve the prediction of spectroscopic properties or reactivity for this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can simulate vibrational spectra (IR/Raman), NMR chemical shifts, and electronic transitions (UV-Vis). demonstrated a <5% deviation between DFT-calculated and experimental IR frequencies, enabling accurate assignment of vibrational modes for the pyrazole ring and methoxyethyl substituent . Additionally, molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic substitution .

Q. What experimental strategies resolve discrepancies between theoretical predictions and empirical spectral data?

- Methodological Answer :

- Spectral Calibration : Adjust DFT basis sets (e.g., 6-311++G(d,p)) or include solvent effects (PCM model) to better match experimental NMR/IR data .

- Crystallographic Validation : Compare computed bond angles/distances with X-ray data. identified a 0.02 Å deviation in C=O bond lengths via SHELXL-refined structures, confirming DFT accuracy .

- Multi-technique Cross-validation : Combine UV-Vis, fluorescence, and mass spectrometry to resolve ambiguities in tautomeric forms or hydration states .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, as shown in for azide coupling (80% yield in DMF vs. 50% in ethanol) .

- Catalyst Screening : used diethylchlorophosphonate for electrophilic substitutions, achieving >90% conversion under reflux .

- Workup Protocols : Liquid-liquid extraction (e.g., CH₂Cl₂/water) and column chromatography (silica gel, ethyl acetate/hexane) minimize impurities. For acidic workup, maintain pH 3–4 during crystallization to avoid decomposition .

Q. What are the challenges in analyzing biological activity data for this compound, and how can they be addressed?

- Methodological Answer :

- Bioactivity Assay Design : Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., methoxyethyl vs. methyl groups) with target binding. highlights XOR inhibition studies (Kᵢ = 0.6 nM) using steady-state kinetics .

- Data Contradictions : Address variability in IC₅₀ values by standardizing assay conditions (e.g., buffer pH, enzyme source). For example, noted mixed inhibition kinetics (Kᵢ vs. Kᵢ'), requiring Lineweaver-Burk plots for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.